methyl 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoate
Description
Methyl 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoate is a benzoate ester derivative featuring a 3,4-dihydroisoquinoline moiety linked via a methylene bridge to the para position of the benzene ring. The compound’s molecular formula is C₁₇H₁₇NO₂ (molar mass: 267.32 g/mol) .
Properties
IUPAC Name |
methyl 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-18(20)16-8-6-14(7-9-16)12-19-11-10-15-4-2-3-5-17(15)13-19/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBKWMRUNPEAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoate is a compound belonging to the isoquinoline family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 281.34 g/mol
The compound features a methyl ester group linked to a benzoic acid moiety and an isoquinoline derivative, which contributes to its unique pharmacological properties.
Antimicrobial Properties
Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various pathogens. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves the disruption of bacterial cell walls and interference with metabolic pathways essential for microbial survival.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer research. Studies demonstrate that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
- IC Values:
- MCF-7: 25 µM
- HT-29: 30 µM
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to pain perception and mood regulation.
- Oxidative Stress Reduction : The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. Results indicated a substantial reduction in bacterial viability at concentrations as low as 32 µg/mL against Staphylococcus aureus .
Case Study 2: Anticancer Potential
A recent investigation published in Cancer Research demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoate Esters with Heterocyclic Substituents
- Methyl 4-(4-Oxo-3,4-Dihydroquinazolin-2-yl)Benzoate (C₁₆H₁₂N₂O₃) This compound replaces the dihydroisoquinoline group with a 4-oxo-3,4-dihydroquinazoline ring. The quinazolinone moiety introduces a ketone oxygen, enhancing hydrogen-bonding capacity compared to the saturated dihydroisoquinoline. Its molecular weight (280.28 g/mol) is slightly higher due to the additional oxygen atom. Such quinazoline derivatives are often investigated as kinase inhibitors or anticancer agents, suggesting divergent applications compared to dihydroisoquinoline-based analogs .
- Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate (I-6230, C₂₁H₂₀N₄O₂) This ethyl ester features a pyridazinylphenethylamino group. With a higher molar mass (360.41 g/mol) and logP (estimated >3.5), it may exhibit greater lipophilicity than the target compound, impacting bioavailability .
Carboxylic Acid and Amide Derivatives
- 4-(3,4-Dihydro-2(1H)-Isoquinolinylmethyl)Benzoic Acid (C₁₇H₁₇NO₂) The free carboxylic acid analog of the target compound has identical molecular weight but lacks the methyl ester. This difference drastically alters solubility: the acid form is more polar (aqueous solubility ~1–10 mg/mL) compared to the ester, which is likely more membrane-permeable. The acid’s environmental hazard profile (CAS 333357-96-3) includes high aquatic toxicity (Risk Code 50), necessitating careful handling .
- 4-(3,4-Dihydro-2(1H)-Isoquinolinylmethyl)-N-Isopropylbenzamide (C₂₀H₂₄N₂O) Replacing the ester with an isopropylamide group increases molecular weight (316.42 g/mol) and introduces a tertiary amide, which may enhance metabolic stability.
Sulfur-Containing Pyrimidine Derivatives
- Methyl 4-{[(4-Hydroxy-6-Phenyl-2-Pyrimidinyl)Sulfanyl]Methyl}Benzoate (C₁₉H₁₆N₂O₃S) This compound incorporates a sulfanylpyrimidine group, increasing molecular weight (352.41 g/mol) and introducing a thioether linkage. The pyrimidine ring’s electron-deficient nature could facilitate π-π stacking interactions with biological targets, while the sulfur atom may influence redox properties. Such structures are often explored in antiviral or antiparasitic research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
